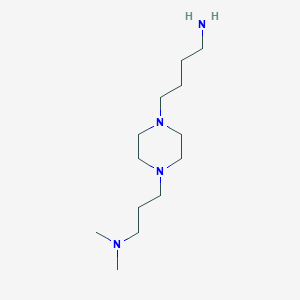

N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine

Description

Properties

Molecular Formula |

C13H30N4 |

|---|---|

Molecular Weight |

242.40 g/mol |

IUPAC Name |

4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]butan-1-amine |

InChI |

InChI=1S/C13H30N4/c1-15(2)7-5-9-17-12-10-16(11-13-17)8-4-3-6-14/h3-14H2,1-2H3 |

InChI Key |

KUNMYNIRJWYVDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1CCN(CC1)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropyl chloride and 4-aminobutyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine in the 3-dimethylaminopropyl side chain and primary amine in the 4-aminobutyl group enable nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example, the dimethylaminopropyl group may undergo further alkylation under basic conditions .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides. The primary amine in the aminobutyl chain is particularly reactive .

Example Reaction :

Reductive Amination

The primary amine in the 4-aminobutyl chain can participate in reductive amination with ketones or aldehydes. This method is frequently used to introduce aryl or alkyl groups into piperazine derivatives .

Coordination Chemistry

The piperazine core and amine-terminated side chains act as polydentate ligands, forming complexes with transition metals (e.g., Cu(II), Ni(II)). Such interactions are critical in catalysis or medicinal applications .

Hypothetical Coordination Modes :

| Metal Ion | Binding Sites | Geometry | Application |

|---|---|---|---|

| Cu(II) | Piperazine N, aminobutyl NH₂ | Octahedral | Catalytic oxidation |

| Pd(II) | Tertiary amine (dimethyl group) | Square planar | Cross-coupling reactions |

pH-Dependent Reactivity

The compound’s amines exhibit pH-sensitive behavior:

-

pKa Values (estimated):

-

Protonation States :

Biological Interactions

While no direct studies exist, structurally related piperazines inhibit enzymes like IdeS (a bacterial cysteine protease) by mimicking peptide substrates. The aminobutyl chain may interact with catalytic dyads (e.g., Cys-His-Asp) .

Proposed Mechanism :

-

The aminobutyl NH₂ binds to the oxyanion hole (e.g., Lys84 in IdeS) .

-

The dimethylaminopropyl group stabilizes hydrophobic pockets.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (based on DSC data for similar piperazines) .

-

Oxidative Degradation : Susceptible to peroxide-mediated oxidation at tertiary amines .

Key Challenges in Reactivity

Scientific Research Applications

N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological processes and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are often modified at their nitrogen atoms to optimize biological activity. Below is a detailed comparison of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity The 3-dimethylaminopropyl group in the target compound enhances its binding to enzymes like butyrylcholinesterase (BChE) due to its tertiary amine structure, which facilitates ionic interactions with catalytic sites. This is consistent with studies showing that dimethylaminopropyl-substituted piperazines exhibit IC₅₀ values in the low micromolar range against BChE . In contrast, N1-(4-Aminobutyl)-N4-(9-anthracenylmethyl)butane-1,4-diamine (5) () replaces the dimethylaminopropyl group with a 4-aminobutyl chain and introduces an anthracene moiety. This modification shifts its activity toward DNA intercalation, as demonstrated by fluorescence quenching assays .

Role of Chain Length and Flexibility The 4-aminobutyl substituent at N4 provides flexibility and length, enabling interactions with larger biomolecular targets. For example, in DNA-binding studies, longer alkyl chains (e.g., 4-aminobutyl) enhance intercalation or groove-binding efficiency compared to shorter chains like methyl or chloropropyl . 1-(3-Chloropropyl)-4-Methyl Piperazine () lacks a terminal amine in its N4 substituent, limiting its ability to engage in hydrogen bonding or charge-based interactions, thus reducing its therapeutic utility compared to the target compound .

Comparative Pharmacological Profiles Anticancer Activity: The target compound’s structural analogs, such as Compound 5 (), show direct DNA interaction and antiproliferative effects. However, the target compound’s dimethylaminopropyl group may prioritize enzyme inhibition over DNA binding, as seen in cholinesterase inhibitor studies . Enzyme Inhibition: Piperazine derivatives with 3-dimethylaminopropyl groups (e.g., the target compound) exhibit superior BChE inhibition (IC₅₀ = 0.092–2.097 µM) compared to morpholine or unsubstituted piperazine analogs, which are less potent .

Biological Activity

N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antitumor, antibacterial, and antitubercular activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its versatility in drug design. The structural modifications on the piperazine scaffold can significantly influence its biological activity.

1. Antitumor Activity

Research has shown that compounds containing a piperazine moiety exhibit promising antitumor activity. For instance, derivatives of piperazine have been evaluated for their cytotoxic effects against various cancer cell lines:

These compounds demonstrated IC50 values lower than the positive control drug cisplatin, indicating a higher potency.

2. Antibacterial Activity

The compound's antibacterial properties have also been investigated. A series of benzothiazinone derivatives containing N-(amino)piperazine moieties showed excellent in vitro activity against Mycobacterium tuberculosis:

| Compound | Strain | MIC (µg/mL) | Safety Index (CC50) |

|---|---|---|---|

| Benzothiazinone Derivative 1o | MTB H37Rv | <0.016 | >64 |

This suggests a promising potential for these derivatives as new anti-TB agents with acceptable safety profiles .

The mechanisms through which these compounds exert their biological activity are varied:

- Antitumor Mechanism : Some piperazine derivatives induce apoptosis in cancer cells and can arrest the cell cycle at specific phases, leading to reduced cell proliferation .

- Antibacterial Mechanism : The antibacterial activity is often linked to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Case Study 1: Piperazine Derivatives Against Cancer

A study evaluated several piperazine derivatives for their anticancer effects. One notable compound exhibited an IC50 value of 1.05 µM against PC3 prostate cancer cells, significantly outperforming standard chemotherapeutics like 5-FU . The study highlighted the importance of substituents on the piperazine unit for enhancing biological activity.

Case Study 2: Antitubercular Activity

The exploration of N-(amino)piperazine-containing benzothiazinones demonstrated that these compounds could effectively target Mycobacterium tuberculosis strains, including multidrug-resistant variants . This positions them as potential lead compounds for future drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine, and how can reaction conditions be optimized?

- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of piperazine precursors with bromoalkanes (e.g., 3-dimethylaminopropyl bromide and 4-aminobutyl bromide) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C under reflux for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N improve yield .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and solvent polarity to minimize side products. Post-synthesis purification via flash chromatography (eluent: 5–10% MeOH in DCM) or recrystallization ensures >95% purity .

Q. How can the structural conformation of this compound be characterized, and which spectroscopic techniques are most reliable?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm alkyl chain attachment and piperazine ring integrity. Key signals include δ ~2.3–2.7 ppm (N-CH₂ groups) and δ ~1.4–1.8 ppm (alkyl chain CH₂) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~285.3 for C₁₃H₂₈N₄).

- XRPD/TGA-DSC : For crystalline polymorph identification and thermal stability analysis (decomposition >200°C) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Assays :

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations.

- Receptor binding : Radioligand displacement assays (e.g., dopamine D3/D4 or 5-HT receptors) due to structural similarity to bioactive piperazines .

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?

- Approach :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with GPCRs (e.g., dopamine D3 receptor PDB: 3PBL). Focus on hydrogen bonding with conserved Asp110³.³² and π-π stacking with Phe345⁶.⁵² .

- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å). Calculate binding free energy via MM-PBSA .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for piperazine derivatives?

- Analysis :

- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Low oral bioavailability in rodents may explain in vitro/in vivo discrepancies .

- Metabolite profiling : UPLC-QTOF-MS to identify active/inactive metabolites. For example, N-dealkylation of the dimethylaminopropyl group reduces potency .

- Formulation optimization : Use β-cyclodextrin inclusion complexes or lipid nanoparticles to enhance solubility and brain penetration .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity for neurological targets?

- SAR Insights :

- Alkyl chain length : Extending the aminobutyl chain to C6 increases dopamine D4 affinity but reduces 5-HT1A selectivity .

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on aromatic moieties enhances antimicrobial activity but may increase cytotoxicity .

- Stereochemistry : Enantiomeric resolution (e.g., chiral HPLC) reveals (R)-isomers often show higher receptor binding .

Data Interpretation & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response inconsistencies in cytotoxicity assays?

- Methods :

- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals.

- ANOVA + post-hoc tests : Compare multiple groups (e.g., Tukey’s test). Outliers >2 SD from mean should be excluded .

Q. How should researchers validate the purity of synthesized batches when scaling up production?

- Validation Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.